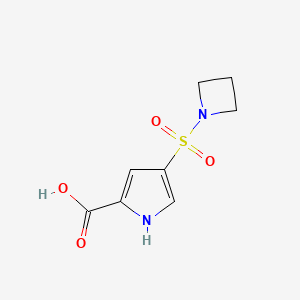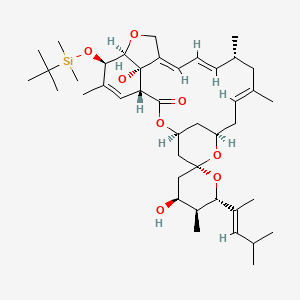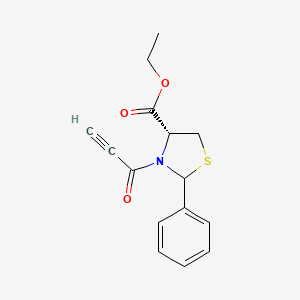
3-(Pyrimidin-4-yl)propan-1-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is a compound that combines a pyrimidine ring with a propylamine side chain, stabilized by trifluoroacetic acid. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. Trifluoroacetic acid is often used as a catalyst to facilitate the reaction. Microwave-assisted reactions and Vilsmeier–Haack conditions are commonly employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst under microwave conditions can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites, inhibiting enzyme activity and affecting various biochemical pathways. The propylamine side chain enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and structural similarity.
Pyrimidine analogs: Share the pyrimidine ring but differ in side chains and functional groups.
Uniqueness
3-(Pyrimidin-4-yl)propan-1-amine; trifluoroacetic acid is unique due to its combination of a pyrimidine ring with a propylamine side chain, which enhances its biological activity and specificity. The use of trifluoroacetic acid as a stabilizing agent further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H12F3N3O2 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
3-pyrimidin-4-ylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c8-4-1-2-7-3-5-9-6-10-7;3-2(4,5)1(6)7/h3,5-6H,1-2,4,8H2;(H,6,7) |
Clave InChI |
PJWVUPNCEDYYFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1CCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



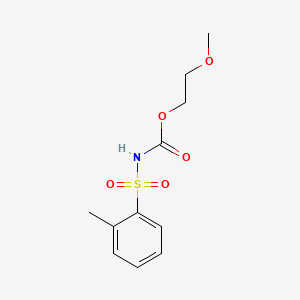
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)
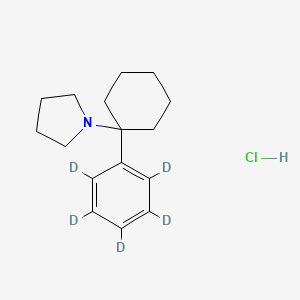


![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
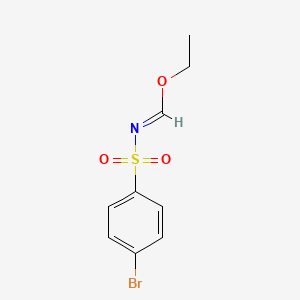
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
